
(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone” is a chemical compound. It has been studied in the context of its structure-activity relationship .
Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various techniques such as NMR, IR, and HRMS spectra . Unfortunately, the specific molecular structure analysis for this compound is not available in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis Techniques and Structural Analysis
- The synthesis and structural exploration of novel bioactive heterocycles demonstrate advanced techniques in organic synthesis and structural characterization, including X-ray diffraction and Hirshfeld surface analysis. Such methods are crucial for the development of new compounds with potential biological activities (Prasad et al., 2018).
- The development of efficient synthesis routes for compounds like GBR 12909, a dopamine reuptake inhibitor, showcases the relevance of (4-(2-Fluorophenyl)piperazin-1-yl) derivatives in neuroscientific research (Haka & Kilbourn, 1990).
Antimicrobial Activities
- Research into the antimicrobial properties of pyridine derivatives and triazole analogues of piperazine highlights the potential of compounds with similar structural features to act against various bacterial and fungal strains. This indicates a promising avenue for the development of new antimicrobial agents (Patel, Agravat, & Shaikh, 2011); (Nagaraj, Srinivas, & Rao, 2018).
Theoretical Studies and Applications
- Theoretical studies using density functional theory (DFT) calculations offer insights into the mechanisms of reactions and the stability of compounds, providing valuable information for designing molecules with desired properties (Moreno-Fuquen et al., 2019).
Wirkmechanismus
Target of Action
The primary targets of (4-(2-Fluorophenyl)piperazin-1-yl)(7-methoxybenzofuran-2-yl)methanone are the Equilibrative Nucleoside Transporters (ENTs). ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .
Mode of Action
This compound interacts with its targets, the ENTs, by inhibiting their function. It is more selective to ENT2 than to ENT1 . This compound reduces the maximum rate of uridine uptake in ENT1 and ENT2 without affecting the affinity constant .
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function. This can have downstream effects on various cellular processes, including cell proliferation and apoptosis .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of nucleoside transport, which can affect nucleotide synthesis and adenosine function. This can lead to changes in cell proliferation and apoptosis .
Eigenschaften
IUPAC Name |
[4-(2-fluorophenyl)piperazin-1-yl]-(7-methoxy-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O3/c1-25-17-8-4-5-14-13-18(26-19(14)17)20(24)23-11-9-22(10-12-23)16-7-3-2-6-15(16)21/h2-8,13H,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMGCEKKRBBLSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)N3CCN(CC3)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

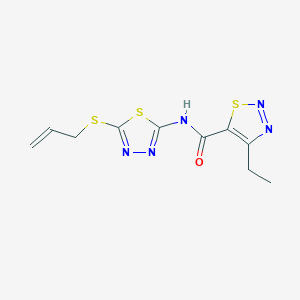
![N~6~-(2,3-dihydro-1,4-benzodioxin-6-yl)-N~6~-(2-fluorobenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2965025.png)
![(2,4-dichlorophenyl)[1-methyl-5-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)-1H-pyrrol-3-yl]methanone](/img/structure/B2965026.png)
![3-[2-(2,4,5-Trimethoxy-phenyl)-thiazolidine-3-carbonyl]-chromen-2-one](/img/structure/B2965027.png)
![1-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-2-(1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2965028.png)
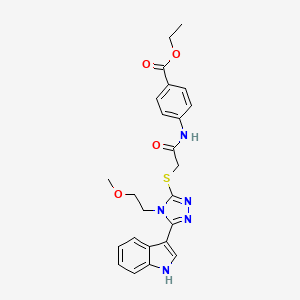
![8-(Morpholin-4-ylsulfonyl)dibenzo[b,d]furan-3-amine](/img/structure/B2965030.png)
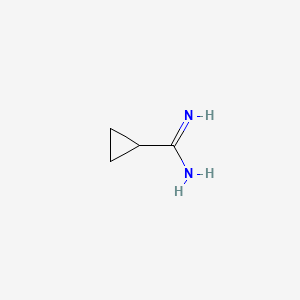
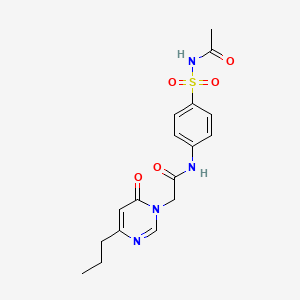
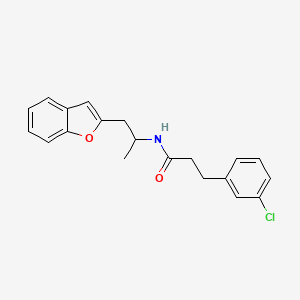
![N-[(2,6-dichlorobenzyl)oxy]-N-({[(2,6-dichlorobenzyl)oxy]imino}methyl)urea](/img/structure/B2965038.png)
![2-[4-(4-Methoxyphenyl)pyrimidin-2-yl]sulfanyl-1-(4-pyridin-2-ylpiperazin-1-yl)ethanone](/img/structure/B2965040.png)
![2-[4-(2-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2965042.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2965043.png)